molecular formula C20H29N3O3 B408500 Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B408500
M. Wt: 359.5g/mol
InChI Key: BUNGEUJFFQPYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound with a complex structure It features a hexyl ester group, a dimethylamino phenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the tetrahydropyrimidine ring. The resulting intermediate is then esterified with hexanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino phenyl group and exhibit similar chemical reactivity.

    Tetrahydropyrimidine derivatives: Compounds with the tetrahydropyrimidine ring structure show comparable biological activities.

Uniqueness

Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl ester group enhances its lipophilicity, making it more suitable for certain applications compared to other similar compounds .

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5g/mol

IUPAC Name

hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H29N3O3/c1-5-6-7-8-13-26-19(24)17-14(2)21-20(25)22-18(17)15-9-11-16(12-10-15)23(3)4/h9-12,18H,5-8,13H2,1-4H3,(H2,21,22,25)

InChI Key

BUNGEUJFFQPYHS-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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